Cas no 787-84-8 (N'-benzoylbenzohydrazide)

N'-benzoylbenzohydrazide structure
N'-benzoylbenzohydrazide structure
商品名:N'-benzoylbenzohydrazide
CAS番号:787-84-8
MF:C14H12N2O2
メガワット:240.257283210754
MDL:MFCD00003068
CID:83080
PubChem ID:87566878

N'-benzoylbenzohydrazide 化学的及び物理的性質

名前と識別子

    • sym-Dibenzoylhydrazine
    • N,N-Dibenzoylhydrazine
    • N,N-Dibenzhydrazide
    • N,N'-Dibenzoylhydrazine
    • N'-benzoylbenzohydrazide
    • 1,2-dibenzoyl hydrazine
    • Benzoic acid,2-benzoylhydrazide
    • Dibenzoylhydrazine
    • HYDRAZINE,1,2-DIBENZOYL
    • N'-(phenylcarbonyl)benzohydrazide
    • N,N'-dibenzoylhydrazide
    • N2-Benzoylbenzoic acid hydrazide
    • 1,2-Dibenzoylhydrazine
    • Benzoic acid, 2-benzoylhydrazide
    • HYDRAZINE, 1,2-DIBENZOYL-
    • NN'-Dibenzoylhydrazine
    • C6H5-CO-NH-NH-CO-C6H5
    • GRRIYLZJLGTQJX-UHFFFAOYSA-N
    • phenyl-N-(phenylcarbonylamino)carboxamide
    • PhCOOH azine de
    • Benzoic acid, azine
    • sym-Dibenzoylh
    • N''-benzoylbenzohydrazide
    • AKOS002311362
    • F1048-2711
    • Z30187058
    • NSC-2762
    • AI3-16232
    • I+/-,I(2)-Dibenzoylhydrazid
    • NSC 2762
    • EINECS 212-329-9
    • N'-benzoyl-benzohydrazide
    • UNII-N3XBA6QS95
    • D89603
    • N inverted exclamation mark -Benzoylbenzohydrazide
    • Benzoic Acid N'-Benzoyl-Hydrazide
    • N'-Benzoylbenzohydrazide #
    • BRN 0523810
    • FT-0629437
    • A839496
    • MFCD00003068
    • Dibenzoyl hydrazine (symmetrical)
    • SY049446
    • AS-57729
    • 1,2,dibenzoylhydrazine
    • N,N''-dibenzoylhydrazine
    • CHEMBL115405
    • Q27117859
    • 4-09-00-00935 (Beilstein Handbook Reference)
    • DTXSID7061142
    • Hydrazine,2-dibenzoyl-
    • CS-0141558
    • NS00038004
    • NSC2762
    • SCHEMBL400890
    • (NZ,Z)-N-[hydroxy(phenyl)methylene]benzenecarbohydrazonic acid
    • D0150
    • N3XBA6QS95
    • ghl.PD_Mitscher_leg0.908
    • 787-84-8
    • BDBM50056896
    • CHEBI:38453
    • Hydrazine, 1,2-dibenzoyl- (6CI, 7CI, 8CI)
    • N,N′-Dibenzoylhydrazine
    • N′-Benzoylbenzohydrazide
    • SDCCGSBI-0661411.P001
    • STK993801
    • MDL: MFCD00003068
    • インチ: 1S/C14H12N2O2/c17-13(11-7-3-1-4-8-11)15-16-14(18)12-9-5-2-6-10-12/h1-10H,(H,15,17)(H,16,18)
    • InChIKey: GRRIYLZJLGTQJX-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=CC=CC=1)NNC(C1C=CC=CC=1)=O
    • BRN: 0523810

計算された属性

  • せいみつぶんしりょう: 240.09000
  • どういたいしつりょう: 240.09
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 262
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.2
  • ひょうめんでんか: 0
  • 互変異性体の数: 3
  • 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

  • 色と性状: はくしょくけっしょう
  • 密度みつど: 1.1613 (rough estimate)
  • ゆうかいてん: 238-240 °C(lit.)
  • ふってん: 382.97°C (rough estimate)
  • フラッシュポイント: 202.8°C
  • 屈折率: 1.6180 (estimate)
  • PSA: 58.20000
  • LogP: 2.54320
  • ようかいせい: 未確定

N'-benzoylbenzohydrazide セキュリティ情報

  • WGKドイツ:3
  • セキュリティの説明: S23
  • RTECS番号:MV2085000
  • 危険物標識: Xn
  • リスク用語:R20/21
  • TSCA:Yes
  • セキュリティ用語:S23

N'-benzoylbenzohydrazide 税関データ

  • 税関コード:2928000090
  • 税関データ:

    中国税関コード:

    2928000090

    概要:

    292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%

N'-benzoylbenzohydrazide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D639714-500g
N'-benzoylbenzohydrazide
787-84-8 95%
500g
$800 2024-08-03
Life Chemicals
F1048-2711-5μmol
N'-benzoylbenzohydrazide
787-84-8 90%+
5μl
$63.0 2023-07-06
Life Chemicals
F1048-2711-4mg
N'-benzoylbenzohydrazide
787-84-8 90%+
4mg
$66.0 2023-07-06
Life Chemicals
F1048-2711-15mg
N'-benzoylbenzohydrazide
787-84-8 90%+
15mg
$89.0 2023-07-06
Chemenu
CM156910-500g
N,N'-Dibenzoylhydrazine
787-84-8 95%
500g
$581 2021-06-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X06125-100g
1,2-dibenzoylhydrazine
787-84-8 95%
100g
¥1996.0 2023-09-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
EU615-1g
N'-benzoylbenzohydrazide
787-84-8 95.0%(T)
1g
¥150.0 2022-06-10
Life Chemicals
F1048-2711-10mg
N'-benzoylbenzohydrazide
787-84-8 90%+
10mg
$79.0 2023-07-06
Life Chemicals
F1048-2711-25mg
N'-benzoylbenzohydrazide
787-84-8 90%+
25mg
$109.0 2023-07-06
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D0150-25G
N,N'-Dibenzoylhydrazine
787-84-8 >95.0%(T)
25g
¥1160.00 2024-04-16

N'-benzoylbenzohydrazide 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Bromine ,  Hydrazine hydrate (1:1) ;  0 °C
1.2 0 - 10 °C; 5 s, 0 - 10 °C
リファレンス
Rapid generation of N,N'-diacylhydrazines by I2 or Br2/hydrazine hydrate: a facile route to 1,3,4-oxadiazoles
Pamar, Malavath Geeta; Gannimani, Ramesh; Govender, Patrick; Ramjugernath, Deresh; Nanjundaswamy, Hemmaragala Marishetty, Organic Chemistry: An Indian Journal, 2014, 10(1), 17-23

合成方法 2

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Palladium (reaction product with tetraallylglycoluril-vinyl pyridine copolymer) ,  Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetra-2-propen-1-yl… Solvents: Dimethyl sulfoxide ;  4 MPa, 120 °C
リファレンス
Stability or flexibility: Metal nanoparticles supported over cross-linked functional polymers as catalytic active sites for hydrogenation and carbonylation
Chen, Bingfeng; Li, Fengbo; Huang, Zhijun; Lu, Tao; Yuan, Guoqing, Applied Catalysis, 2014, 481, 54-63

合成方法 3

はんのうじょうけん
1.1 Reagents: Triethylamine ,  (Chloromethylene)dimethylammonium chloride ,  Hydrazine hydrate (1:1) Solvents: Acetonitrile ;  7 h, rt
リファレンス
Synthesis of acylhydrazines and, symmetrical and asymmetrical diacylhydrazines from carboxylic acid via the Vilsmeier reagent mediated process
Zarei, Maaroof; Nakhli, Maliheh Eslami, Research on Chemical Intermediates, 2017, 43(3), 1909-1918

合成方法 4

はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1.5 h, rt
リファレンス
Copper-Catalyzed Cross-Coupling Between (E)-1,2-Diiodoethene and Carbazates: Entry to β-Functionalized N-Alkenylcarbazates
Casault, Pamela ; Ricard, Simon ; Daoust, Benoit, Letters in Organic Chemistry, 2022, 19(9), 803-810

合成方法 5

はんのうじょうけん
1.1 Catalysts: Boric acid (H4B2O5) (sulfated) Solvents: Dimethyl sulfoxide ;  45 min, 70 °C; 70 °C → rt
1.2 Reagents: Water ;  rt
リファレンス
Phthaloylation of amines, hydrazines, and hydrazides by N-substituted phthalimides using recyclable sulfated polyborate
Ganwir, Prerna; Jaydeokar, Swati; Chaturbhuj, Ganesh U., Results in Chemistry, 2022, 4,

合成方法 6

はんのうじょうけん
1.1 Reagents: Water
リファレンス
Diazomethanes. V. The reactive behavior of diazomethyllithium
Muller, Eugen; Ludsteck, Dieter, Chemische Berichte, 1955, 88, 921-33

合成方法 7

はんのうじょうけん
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Water
リファレンス
A simple and efficient oxidation of hydrazides to N,N'-diacylhydrazines using Oxone in an aqueous medium
Kulkarni, P. P.; Kadam, A. J.; Desai, Uday V.; Mane, R. B.; Wadgaonkar, P. P., Journal of Chemical Research, 2000, (4), 184-185

合成方法 8

はんのうじょうけん
リファレンス
Acetylenic ketones. Part VI. Reaction of aroylphenylacetylenes with hydrazine derivatives
Baddar, F. G.; Al-Hajjar, F. H.; El-Rayyes, N. R., Journal of Heterocyclic Chemistry, 1978, 15(3), 385-93

合成方法 9

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide ,  Hydrazine hydrate (1:1) Catalysts: Pyridinium, 1-(3-sulfopropyl)-, tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κ… ;  8 h, 90 °C
リファレンス
Direct oxidative amidation of aldehydes with amines catalyzed by heteropolyanion-based ionic liquids under solvent-free conditions via a dual-catalysis process
Fu, Renzhong; Yang, Yang; Zhang, Jin; Shao, Jintao; Xia, Xuming; et al, Organic & Biomolecular Chemistry, 2016, 14(5), 1784-1793

合成方法 10

はんのうじょうけん
1.1 Solvents: Pyridine ;  36 h, reflux
リファレンス
Synthesis and in vitro urease inhibitory activity of benzohydrazide derivatives, in silico and kinetic studies
Abbas, Azhar; Ali, Basharat; Kanwal; Khan, Khalid Mohammed; Iqbal, Jamshed; et al, Bioorganic Chemistry, 2019, 82, 163-177

合成方法 11

はんのうじょうけん
1.1 Reagents: Benzoyl chloride Solvents: Toluene ;  2.5 h, reflux
リファレンス
A Ceric Ammonium Nitrate N-Dearylation of N-p-Anisylazoles Applied to Pyrazole, Triazole, Tetrazole, and Pentazole Rings: Release of Parent Azoles. Generation of Unstable Pentazole, HN5/N5-, in Solution
Butler, Richard N.; Hanniffy, John M.; Stephens, John C.; Burke, Luke A., Journal of Organic Chemistry, 2008, 73(4), 1354-1364

合成方法 12

はんのうじょうけん
1.1 Solvents: 1,4-Dioxane
1.2 Reagents: Water
リファレンス
Migration of an acyl group in the pyrazole system: synthesis of 1-acyl-3-hydroxy-1H-pyrazoles and related derivatives. A new preparation of N,N '-diacylhydrazines
Kepe, Vladimir; Pozgan, Franc; Golobic, Amalija; Polanc, Slovenko; Kocevar, Marijan, Journal of the Chemical Society, 1998, (17), 2813-2816

合成方法 13

はんのうじょうけん
1.1 Reagents: Methanaminium, N,N,N-trimethyl-, periodate (1:1) (polymer-supported)
リファレンス
Ammonium periodate, polymer-supported
Ley, Steven V.; Hazelwood, Andrew J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2002, 1, 1-2

合成方法 14

はんのうじょうけん
1.1 Reagents: Sodium peroxoborate Solvents: Acetic acid
リファレンス
Oxidation of hydrazides using sodium perborate: formation of N,N'-diacylhydrazines
Jadhav, Vidyadhar K.; Wadagaonkar, Prakash P.; Salunkhe, Manikrao M., Journal of the Chinese Chemical Society (Taipei), 1998, 45(6), 831-833

合成方法 15

はんのうじょうけん
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 6 h, rt
リファレンス
N-Methoxyamide: An Alternative Amidation Reagent in the Rhodium(III)-Catalyzed C-H Activation
Zhou, Chao; Zhao, Junqi; Guo, Weicong; Jiang, Jijun ; Wang, Jun, Organic Letters, 2019, 21(23), 9315-9319

合成方法 16

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran ;  4 h, 0 °C
リファレンス
N-Amino-1,8-Naphthalimide is a Regenerated Protecting Group for Selective Synthesis of Mono-N-Substituted Hydrazines and Hydrazides
Manoj Kumar, Mesram; Venkataramana, Parikibanda; Yadagiri Swamy, Parikibanda; Chityala, Yadaiah, Chemistry - A European Journal, 2021, 27(70), 17713-17721

合成方法 17

はんのうじょうけん
リファレンス
Polymer supported periodate: convenient method for oxidation of hydrazides
Salunkhe, D. G.; Jagdale, M. H.; Swami, S. S.; Salunkhe, M. M., Current Science, 1986, 55(18), 922-3

合成方法 18

はんのうじょうけん
1.1 Reagents: Pyridine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  6 h, rt
リファレンス
Molecular Logic Gates and Switches Based on 1,3,4-Oxadiazoles Triggered by Metal Ions
Li, Ai-Fang; Ruan, Yi-Bin; Jiang, Qian-Qian; He, Wen-Bin; Jiang, Yun-Bao, Chemistry - A European Journal, 2010, 16(19), 5794-5802

合成方法 19

はんのうじょうけん
1.1 Reagents: Hydrazine
リファレンス
A new synthesis of hydrazides by a direct condensation reaction
Chiriac, C. I., Revue Roumaine de Chimie, 1982, 27(3), 411-14

N'-benzoylbenzohydrazide Raw materials

N'-benzoylbenzohydrazide Preparation Products

N'-benzoylbenzohydrazide 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:787-84-8)N'-benzoylbenzohydrazide
A839496
清らかである:99%/99%
はかる:25g/100g
価格 ($):273.0/698.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:787-84-8)N,N'-DIBENZOYLHYDRAZINE
sfd16707
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ